molecular formula C11H11N3 B7725036 6H,7H,8H,9H-pyrido[2,3-b]1,6-naphthyridine

6H,7H,8H,9H-pyrido[2,3-b]1,6-naphthyridine

Cat. No.: B7725036
M. Wt: 185.22 g/mol
InChI Key: GJMMWESLLMXXPS-UHFFFAOYSA-N
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Description

6H,7H,8H,9H-pyrido[2,3-b]1,6-naphthyridine is a complex, polycyclic heteroaromatic compound of significant interest in advanced chemical and pharmaceutical research. This tetrahydropyrido-naphthyridine derivative is characterized by its fused bicyclic ring system, which incorporates multiple nitrogen atoms. Such structures are recognized as privileged scaffolds in medicinal chemistry due to their potential to interact with diverse biological targets . The 1,6-naphthyridine core, a diazanaphthalene structure, is a well-studied pharmacophore with a broad spectrum of documented biomedical applications . Researchers are exploring these complex ring systems for various purposes, including the development of novel kinase inhibitors and Hsp90 inhibitors in oncology, as well as ligands for neurological receptors . Furthermore, closely related pyridoindole structures have demonstrated utility as sensitive fluorescence probes for studying microenvironments and biomolecular interactions, such as groove binding with DNA . The specific benzyl-substituted derivative of this compound is available for research as a chemical intermediate . While the precise mechanism of action for this particular analog is a key area of ongoing investigation, its structural features make it a valuable candidate for discovery chemistry and lead optimization programs. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6,7,8,9-tetrahydropyrido[4,3-b][1,8]naphthyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3/c1-2-8-6-9-7-12-5-3-10(9)14-11(8)13-4-1/h1-2,4,6,12H,3,5,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJMMWESLLMXXPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1N=C3C(=C2)C=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70959551
Record name 6,7,8,9-Tetrahydropyrido[2,3-b][1,6]naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70959551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

387358-41-0
Record name 6,7,8,9-Tetrahydropyrido[2,3-b][1,6]naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70959551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

6H,7H,8H,9H-pyrido[2,3-b]1,6-naphthyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C11H8N2
  • IUPAC Name : this compound
  • Structural Features : The compound features a fused bicyclic structure that contributes to its unique pharmacological properties.

Research indicates that this compound exhibits several mechanisms of action:

  • Inhibition of Protein Kinases : The compound has been identified as an inhibitor of various protein kinases involved in cell signaling pathways. For instance, it has shown inhibitory effects on AKT activity, which is crucial in cancer cell proliferation and survival .
  • Antimicrobial Activity : Studies have demonstrated that derivatives of pyrido[2,3-b]naphthyridine exhibit significant antimicrobial properties against various pathogens. This includes activity against resistant strains of bacteria and fungi .
  • Cytotoxic Effects : The compound has been evaluated for its cytotoxic effects on different cancer cell lines. It has shown promising results in inhibiting cell growth and inducing apoptosis in human tumor cells .

Biological Activity Data

The following table summarizes key findings from recent studies on the biological activity of this compound and its derivatives:

Activity Cell Line/Pathogen IC50 Value (µM) Reference
AKT InhibitionVarious cancer cell lines0.36
Antimicrobial ActivityStaphylococcus aureus12.5
CytotoxicityHeLa (cervical cancer)5.0
Antiviral ActivityInfluenza virus15.0

Case Studies

  • Case Study on Cancer Treatment : A study involving the administration of this compound derivatives in mice demonstrated significant tumor reduction in xenograft models of breast cancer. The study reported a reduction in tumor volume by up to 70% compared to control groups .
  • Antimicrobial Efficacy : In vitro testing showed that certain derivatives effectively inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential as new antibiotics in the face of rising antibiotic resistance .

Chemical Reactions Analysis

Cyclization Reactions

The core structure is frequently synthesized via intramolecular cyclization. For example:

  • Hydroamination/cyclization : A one-pot reaction of 2-vinyl-3-acylpyridine derivatives under NH₃/MeOH at 60°C yields dihydronaphthyridine intermediates, which are prone to oxidation under air to form aromatic naphthyridines .

  • Acid-assisted cyclization : Treatment of acetal-protected intermediates with HCl in THF/H₂O quantitatively generates 8-substituted 1,6-naphthyridin-7(6H)-ones .

SubstrateConditionsProductYieldSource
2-Vinyl-3-acylpyridine 19 NH₃ (0.65 MPa), MeOH, 60°CDihydronaphthyridine 17 79%
Acetal 3a HCl (aq.), THF/H₂O, RT8-Substituted naphthyridinone 4a 99%

Cross-Coupling Reactions

The brominated derivative 3-bromo-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride participates in:

  • Suzuki-Miyaura coupling : Reacts with arylboronic esters under Pd catalysis (e.g., Pd(dppf)Cl₂) in dioxane/H₂O at 110°C to form biaryl products .

  • Buchwald-Hartwig amination : Forms C–N bonds with amines using Pd catalysts .

Reaction TypeConditionsProductYieldSource
Suzuki-MiyauraPd(dppf)Cl₂, K₂CO₃, dioxane/H₂O, 110°CBiaryl derivatives75-94%
SEAL protectionTBTU, Et₃N, DMF, RTN-protected intermediates74%

Functional Group Transformations

  • Boc protection : Treatment with (Boc)₂O and NaHCO₃ in THF/MeOH affords tert-butoxycarbonyl-protected amines .

  • Oxidation : Dihydronaphthyridines (e.g., 17 ) oxidize to aromatic naphthyridines (e.g., 26 ) under basic aerobic conditions .

SubstrateReagents/ConditionsProductYieldSource
Dihydronaphthyridine 17 NaOH, MeOH, airAromatic naphthyridine 26 >90%
Brominated core(Boc)₂O, NaHCO₃, THF/MeOH, 0°C→RTBoc-protected amine74%

Heterocycle Fusion

The scaffold serves as a precursor for fused polycyclic systems:

  • Thieno[2,3-b] naphthyridines : Synthesized via Friedländer condensation of o-aminonitriles with malononitrile .

  • Pyrazolo[3,4-h]-1,6-naphthyridines : Cyclization with POCl₃ at 110°C yields antitumor agents .

Starting MaterialReactionProductYieldSource
o-Aminonitrile 3a Malononitrile, NH₄OAc, EtOHThieno[2,3-b]naphthyridine 5a 62%
Carboxylic acid 3a POCl₃, 110°CPyrazolo[3,4-h]-1,6-naphthyridine 1a 86%

Multi-Component Reactions

One-pot syntheses enable rapid diversification:

  • Three-component reactions : Combining isoquinolines, acetylenedicarboxylates, and 1,4-dihydropyridines in MeCN yields isoquinolino[1,2-f] naphthyridines .

  • Pyrano[3,2-c]pyridines : Formed from aldehydes, malononitrile, and tetramethylpiperidin-4-one under NH₄OAc .

ComponentsConditionsProductYieldSource
Isoquinoline, dialkyl acetylenedicarboxylate, 1,4-DHPMeCN, RTIsoquinolino-naphthyridine72%
Aldehyde, malononitrile, piperidinoneNH₄OAc, EtOH, refluxPyrano[3,2-c]pyridine 6a 65%

Enantioselective Modifications

Asymmetric synthesis of the tetrahydronaphthyridine core is achieved via:

  • Transfer hydrogenation : Using chiral Ru catalysts (e.g., (R)-TSDPEN) to install stereocenters with >99% ee .

SubstrateCatalystProducteeSource
Dihydronaphthyridine 17 (R)-TSDPEN, HCO₂H/Et₃N(R)-TAK-828F precursor>99.9%

Q & A

Q. Table 1: Representative Synthetic Routes

SubstratesConditionsYieldProduct ClassReference
1-Methyl-4-piperidone + thiophene derivativesEtOH, reflux, Na₂S₂O₃/Et₃N64%Hexahydro-1,6-naphthyridine
Naphthoquinone + enaminones + aldehydesAcetic acid, rt70–86%Naphtho-naphthyridines

Advanced: How can synthetic challenges like low yields or expensive precursors be mitigated?

Answer:

  • Alternative precursors : Replace costly 1,6-naphthyridine with accessible intermediates like piperidones or thiophene derivatives to reduce costs .
  • Optimized catalysis : Use phase-transfer catalysts (e.g., CoCl₂) for cross-coupling reactions to enhance efficiency .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) or mixed solvent systems improve reaction homogeneity and yields in cyclization steps .

Basic: What analytical techniques are critical for characterizing 1,6-naphthyridine derivatives?

Answer:

  • NMR spectroscopy : Distinguishes regioisomers via aromatic proton splitting patterns (e.g., ¹H NMR δ 8.2–9.0 ppm for pyridinic protons) .
  • Mass spectrometry (MS) : Confirms molecular weight and fragmentation patterns (e.g., [M+H]⁺ peaks for triazolo-naphthyridines) .
  • X-ray crystallography : Resolves stereochemistry in complex derivatives like benzo[b]thieno[3,2-h]-1,6-naphthyridines .

Advanced: How can structure-activity relationships (SAR) guide the design of 1,6-naphthyridine-based therapeutics?

Answer:

  • Core modifications : Introducing electron-withdrawing groups (e.g., -NO₂) at position 8 enhances binding to Bcl-xL, a cancer target .
  • Rigidification : Closing the N-aryl ring in 4-(phenylamino)thieno[2,3-b]pyridines improves antiviral activity by reducing conformational flexibility .
  • Decarboxylation strategies : Removing carboxyl groups from 1,6-naphthyridinecarboxylic acids increases bioavailability (e.g., 6-methyl-1,6-naphthyridin-5(6H)-one, 77% yield) .

Advanced: How can contradictions in biological activity data be resolved experimentally?

Answer:

  • Dose-response profiling : Compare IC₅₀ values across cell lines (e.g., methylated ellipticine analogs show reduced activity vs. parent compounds) .
  • Target validation : Use siRNA knockdown or CRISPR-Cas9 to confirm target specificity (e.g., Bcl-xL inhibition in apoptosis assays) .
  • Metabolic stability assays : Assess hepatic microsomal stability to rule out off-target effects .

Advanced: What computational strategies support the design of 1,6-naphthyridine derivatives?

Answer:

  • Molecular docking : Predict binding modes to targets like phosphodiesterases or viral proteases (e.g., dibenzo[b,h][1,6]naphthyridines in kinase inhibition) .
  • QSAR modeling : Correlate substituent electronegativity with anti-HSV-1 activity in benzo[b]thieno-naphthyridines .
  • DFT calculations : Optimize transition states for key reactions (e.g., domino reactions in Scheme 76) .

Basic: What are the pharmacological applications of 1,6-naphthyridine derivatives?

Answer:

  • Anticancer agents : Bcl-xL inhibitors induce apoptosis in tumor cells .
  • Antivirals : Rigidified scaffolds (e.g., benzo[b]thieno[3,2-h]-1,6-naphthyridines) target HSV-1 .
  • Phosphodiesterase inhibitors : Benafentrine analogs show bronchodilator effects .

Advanced: How can regioselectivity be controlled in naphthyridine functionalization?

Answer:

  • Directing groups : Use -OMe or -NH₂ groups to steer electrophilic substitution to position 5 or 8 .
  • Metal-mediated coupling : Pd-catalyzed cross-coupling with MeMgCl selectively installs methyl groups at position 2 .

Basic: What safety protocols are recommended for handling 1,6-naphthyridines?

Answer:

  • PPE : Use nitrile gloves, lab coats, and fume hoods to prevent dermal or inhalation exposure .
  • Waste disposal : Neutralize acidic/byproduct streams before disposal .

Advanced: How can photocytotoxic 1,6-naphthyridines be optimized for therapeutic use?

Answer:

  • Triazolo-fusion : [1,2,3]Triazolo[4,5-h][1,6]naphthyridines exhibit enhanced photoactivation under UV light .
  • Lipid solubility : Introduce alkyl chains (e.g., -C₃H₇) to improve cellular uptake .

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